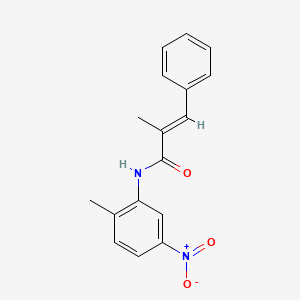
N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MNPA belongs to the class of amides and has a molecular formula of C18H19N2O3.
Mécanisme D'action
The mechanism of action of N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide is not fully understood, but research suggests that it acts by inhibiting certain enzymes and proteins involved in the growth and proliferation of cancer cells and the formation of beta-amyloid plaques. N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has been found to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the modulation of neurotransmitter activity in the brain, and the prevention of beta-amyloid plaque formation. N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has several advantages for use in laboratory experiments, including its relatively simple synthesis method, its low toxicity, and its potential applications in the treatment of various diseases. However, N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide also has some limitations, including its low solubility in water and its limited stability under certain conditions.
Orientations Futures
There are several future directions for research on N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide, including further studies on its mechanism of action, its potential applications in the treatment of other diseases, and the development of more effective methods for synthesizing and purifying N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide. Additionally, research could explore the use of N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide can be synthesized through a series of chemical reactions involving the condensation of 2-methyl-3-nitroaniline and 4-phenylbutyric acid. The reaction is catalyzed by a base such as sodium hydroxide and is carried out in a solvent such as ethanol. The resulting product is then purified through recrystallization to obtain pure N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide.
Applications De Recherche Scientifique
N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Research has shown that N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has anticancer properties and can inhibit the growth of cancer cells. N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has also been found to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13-15(10-6-11-16(13)19(21)22)18-17(20)12-5-9-14-7-3-2-4-8-14/h2-4,6-8,10-11H,5,9,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSOXLIYZFKMHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-phenyl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B5779314.png)





![1-[(2,4-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5779342.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5779346.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5779350.png)



![N-[4-(aminosulfonyl)benzyl]-4-isopropylbenzamide](/img/structure/B5779382.png)